alpha-Acetoxy-isobutyryl bromide
Overview
Description
Alpha-Acetoxy-isobutyryl bromide is a chemical compound with the molecular formula C6H9BrO3 . It is also known by its systematic name, 1-bromo-2-methyl-1-oxopropan-2-yl acetate . This compound is characterized by its bromine atom, acetoxy group, and isobutyryl group, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Acetoxy-isobutyryl bromide can be synthesized through the reaction of isobutyric acid with acetic anhydride and hydrobromic acid. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Alpha-Acetoxy-isobutyryl bromide undergoes various types of reactions, including:
Oxidation: The bromine atom can be replaced by other functional groups through oxidation reactions.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming different derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of various products.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction reactions typically employ reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions can be carried out using nucleophiles like alcohols, amines, or thiols in the presence of a base.
Major Products Formed:
Oxidation reactions can yield carboxylic acids or esters.
Reduction reactions can produce alcohols or amines.
Substitution reactions can result in the formation of ethers, esters, or amides.
Scientific Research Applications
Alpha-Acetoxy-isobutyryl bromide is widely used in scientific research due to its reactivity and versatility:
Chemistry: It is used as a reagent for the synthesis of various organic compounds, including nucleosides and macrocyclic compounds.
Biology: The compound is employed in the modification of biomolecules and the study of biological processes.
Medicine: It is utilized in the development of pharmaceuticals and the synthesis of drug intermediates.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
Alpha-Acetoxy-isobutyryl bromide is similar to other bromoacetates and bromoesters, such as 2-bromoisobutyryl bromide and 1-bromocarbonyl-1-methylethyl acetate . its unique combination of functional groups and reactivity sets it apart, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
2-Bromoisobutyryl bromide
1-Bromocarbonyl-1-methylethyl acetate
Alpha-bromoisobutyryl bromide
Properties
IUPAC Name |
2-[(1S,4R,12S,15R,33S)-33-butan-2-yl-12-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8,21-dihydroxy-2,5,10,13,26,29,32,35,38-nonaoxo-26λ4-thia-3,6,11,14,24,28,31,34,37-nonazapentacyclo[13.12.11.16,9.017,25.018,23]nonatriaconta-17(25),18(23),19,21-tetraen-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54N10O14S/c1-4-16(2)31-36(60)42-10-29(55)43-25-15-64(63)38-20(19-6-5-18(51)7-22(19)46-38)8-23(34(58)41-11-30(56)47-31)44-37(61)32(17(3)27(53)14-50)48-33(57)21-12-49(13-26(21)52)39(62)24(9-28(40)54)45-35(25)59/h5-7,16-17,21,23-27,31-32,46,50-53H,4,8-15H2,1-3H3,(H2,40,54)(H,41,58)(H,42,60)(H,43,55)(H,44,61)(H,45,59)(H,47,56)(H,48,57)/t16?,17-,21?,23+,24+,25+,26?,27-,31-,32-,64?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMJKGIULKKEQZ-SPUGEYPESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CN(CC4O)C(=O)C(NC2=O)CC(=O)N)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@H]1C(=O)NCC(=O)N[C@@H]2CS(=O)C3=C(C[C@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)C4CN(CC4O)C(=O)[C@H](NC2=O)CC(=O)N)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54N10O14S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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